molecular formula C8H9Cl2N3S B1520991 4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride CAS No. 1171519-22-4

4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride

Cat. No. B1520991
M. Wt: 250.15 g/mol
InChI Key: HNFUAJWZSJIATE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride (CMTPH) is a versatile and powerful synthetic compound with a wide range of applications in scientific research. CMTPH is a chloromethyl-substituted thiazole derivative with a pyrazole ring and a hydrochloride group. It is a white crystalline solid that is soluble in water, ethanol, and methanol. CMTPH has been used in a variety of scientific research fields, including biochemistry, physiology, and pharmacology.

Scientific Research Applications

Synthesis and Structural Characterization

  • Isostructural 4-aryl-2-pyrazolyl thiazoles have been synthesized, showcasing their potential in crystallography and structural analysis. These compounds exhibit planar structures apart from the fluorophenyl groups, suggesting applications in material science and drug design (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Heterocyclic Analogs and Medicinal Applications

  • Thiochromono[3,2-d]pyrazoles have been formed by reacting potassium hydrosulfide with chloropyrazoles, leading to the development of analogs of known medicinal substances, indicating their potential in pharmaceutical research (Sarenko, Poznyakova, Kvitko, & Efros, 1972).

Fungicidal Activity

  • 2-Alkyl (alkylthio)-5-pyrazolyl-1,3,4-thiadiazoles have shown promising fungicidal activity against rice sheath blight, a significant disease in rice cultivation, suggesting agricultural applications (Chen, Li, & Han, 2000).

Antitumor and Antifilarial Agents

  • Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates have been identified as inhibitors of leukemia cell proliferation and demonstrated significant antifilarial activity, highlighting their potential in cancer and parasitic disease treatment (Kumar, Green, Borysko, Wise, Wotring, & Townsend, 1993).

Corrosion Inhibition

  • Compounds related to pyrazole derivatives have been studied for their effectiveness as corrosion inhibitors, showing significant potential in protecting metals against corrosion, useful in industrial applications (Khaled, Abdel-Rehim, & Sakr, 2012).

Antibacterial Agents

  • Pyrazole-thiazolidinone conjugates have been synthesized and tested for anti-microbial activity against various bacteria, revealing potent anti-microbial compounds and suggesting applications in combating bacterial infections (Ebenezer, Singh-Pillay, Koorbanally, & Singh, 2020).

properties

IUPAC Name

4-(chloromethyl)-2-(1-methylpyrazol-4-yl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3S.ClH/c1-12-4-6(3-10-12)8-11-7(2-9)5-13-8;/h3-5H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNFUAJWZSJIATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC(=CS2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-2-(1-methyl-1H-pyrazol-4-yl)-1,3-thiazole hydrochloride

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